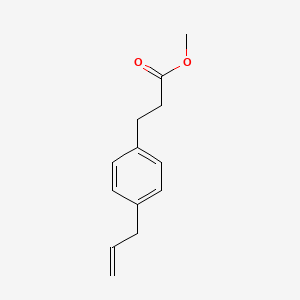

Methyl 3-(4-allylphenyl)propanoate

Description

Methyl 3-(4-allylphenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-allylphenyl group. Its ester group enables participation in hydrolysis, transesterification, and other nucleophilic reactions, while the allyl group may contribute to polymerization or cycloaddition processes .

Properties

IUPAC Name |

methyl 3-(4-prop-2-enylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-4-11-5-7-12(8-6-11)9-10-13(14)15-2/h3,5-8H,1,4,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPZDIXUVZULRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-allylphenyl)propanoate can be synthesized through the esterification of 3-(4-allylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The allyl group can participate in various substitution reactions, including halogenation and hydroboration.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-(4-allylphenyl)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-allylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(4-allylphenyl)propanoic acid, which can then interact with biological pathways. The allyl group may also participate in covalent bonding with target proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(4-allylphenyl)propanoate with structurally related phenylpropanoate derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Substituted Phenylpropanoates with Halogen and Hydroxyl Groups

- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Substituents: 4-chlorophenyl, hydroxyl, and two methyl groups. Key Differences: The chloro group enhances stability via electron-withdrawing effects, while the hydroxyl and dimethyl groups increase steric hindrance. Applications: Likely used as a synthetic intermediate for pharmaceuticals due to its stability and functional groups amenable to further modification .

Derivatives with Electron-Withdrawing Groups

- Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate Substituents: 4-nitrobenzyloxy group. Key Differences: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity compared to the allyl group. Applications: Potential use in explosives or as a precursor in materials science due to nitro-group reactivity .

Heterocyclic Phenylpropanoates

- Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate Substituents: Benzofuran ring with hydroxy and methoxy groups. Key Differences: The benzofuran moiety introduces aromaticity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

Alkynyl and Allyl Derivatives

- Methyl 3-(4-ethynylphenyl)propanoate Substituents: Ethynyl (C≡CH) group. Key Differences: The ethynyl group is more reactive than allyl, enabling click chemistry (e.g., Huisgen cycloaddition). Molecular weight (188.22 g/mol) is lower than bulkier derivatives. Applications: Used in polymer chemistry and as a building block for advanced materials .

Thiazole-Containing Derivatives

- (S)-Methyl 3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoate Substituents: Thiazole ring with aryl and amino groups. Key Differences: The thiazole heterocycle enhances lipophilicity and bioactivity, favoring interactions with biological targets. Applications: Antimycobacterial agents, demonstrating the role of heterocycles in drug design .

Data Table: Comparative Analysis of this compound and Analogs

Key Research Findings

Substituent Effects on Reactivity :

- Allyl and ethynyl groups enhance reactivity for polymerization or cycloaddition, whereas electron-withdrawing groups (e.g., nitro) favor electrophilic substitution .

Bioactivity :

- Thiazole and benzofuran derivatives exhibit enhanced biological activity due to heterocyclic interactions with biomolecules .

Synthetic Utility :

- Halogenated derivatives (e.g., chloro) are stable intermediates for further functionalization, as demonstrated in antimycobacterial agent synthesis .

Biological Activity

Methyl 3-(4-allylphenyl)propanoate is an organic compound belonging to the ester class, characterized by a methyl ester group attached to a propanoate backbone with a 4-allylphenyl substituent. This compound has garnered attention in various fields, including organic synthesis and pharmaceuticals, due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

- Chemical Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- IUPAC Name : this compound

- CAS Number : 752137-44-3

The structural features of this compound include:

- A methyl ester functional group.

- A propanoate backbone.

- An allyl group attached to a phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing active compounds that may modulate various biological pathways. The allyl group is particularly significant as it may participate in covalent bonding with target proteins, influencing their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain bacterial strains, suggesting its potential as a natural preservative in food and pharmaceutical applications.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) ranging between 50 to 200 µg/mL for various strains.

-

Anti-inflammatory Study :

- Objective : To assess the anti-inflammatory properties using lipopolysaccharide (LPS)-induced macrophages.

- Results : Treatment with this compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 30% compared to control groups.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 3-(4-hydroxyphenyl)propanoate | Hydroxy group instead of allyl | Different reactivity due to hydroxyl functionality |

| Ethyl 3-(4-allylphenyl)propanoate | Ethyl ester group instead of methyl | Similar biological activity but different potency |

| Methyl 3-(2-allylphenyl)propanoate | Allyl group at the ortho position | Exhibits distinct reactivity patterns |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.